
Tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane is a chemical compound known for its unique structure and properties It contains a silane group bonded to an octahydro-1H-4,7-methanoinden-5-yl moiety and three butoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane typically involves the reaction of octahydro-1H-4,7-methanoinden-5-ylsilane with butanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Octahydro-1H-4,7-methanoinden-5-ylsilane+3Butanol→this compound+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silanol group.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanols.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in medical devices and implants due to its unique properties.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with other molecules, leading to the formation of stable complexes. The butoxy groups can undergo hydrolysis, releasing butanol and forming silanols, which can further react to form siloxanes. These reactions are crucial in the compound’s applications in materials science and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributoxy(octahydro-4,7-methano-1H-inden-5-yl)silane: A similar compound with slight variations in the structure.
Octahydro-1H-4,7-methanoinden-5-yl methacrylate: Another compound with a different functional group but similar core structure.
Uniqueness
Tributoxy(octahydro-1H-4,7-methanoinden-5-yl)silane is unique due to its combination of a silane group with an octahydro-1H-4,7-methanoinden-5-yl moiety and three butoxy groups. This unique structure imparts specific chemical and physical properties that make it valuable in various applications, particularly in materials science and organic synthesis.
Propriétés
Numéro CAS |
89561-27-3 |
|---|---|
Formule moléculaire |
C22H42O3Si |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
tributoxy(8-tricyclo[5.2.1.02,6]decanyl)silane |
InChI |
InChI=1S/C22H42O3Si/c1-4-7-13-23-26(24-14-8-5-2,25-15-9-6-3)22-17-18-16-21(22)20-12-10-11-19(18)20/h18-22H,4-17H2,1-3H3 |
Clé InChI |
QVRTZBBCRQSJKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](C1CC2CC1C3C2CCC3)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


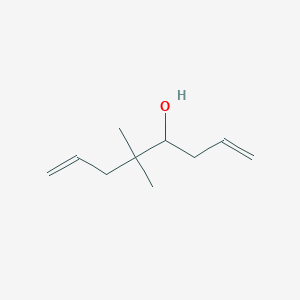
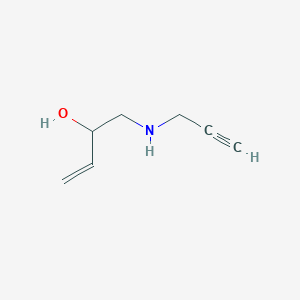
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)
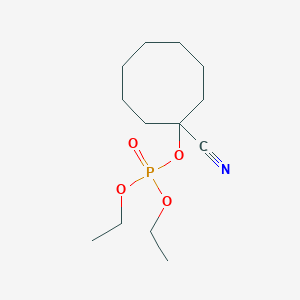
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)

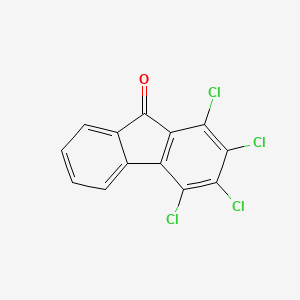
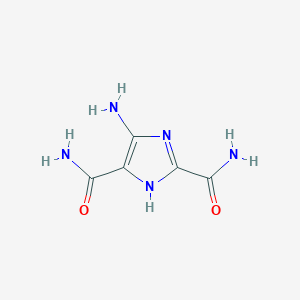
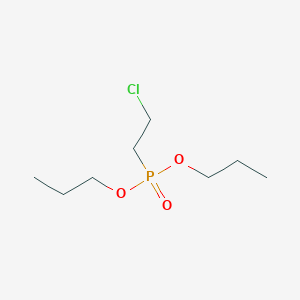
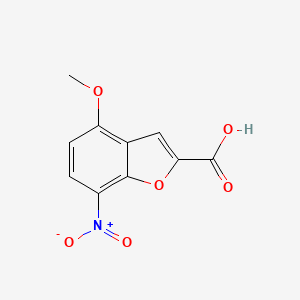
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
